Cas no 2648927-85-7 ((2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)

(2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid
- 2648927-85-7
- EN300-1493550
- (2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
-
- インチ: 1S/C26H32N2O6/c1-3-9-23(25(30)31)28-24(29)14-17(33-4-2)15-27-26(32)34-16-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h5-8,10-13,17,22-23H,3-4,9,14-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t17?,23-/m0/s1
- InChIKey: GBDJKFYOMQGVJL-VXLWULRPSA-N
- ほほえんだ: O(C(NCC(CC(N[C@H](C(=O)O)CCC)=O)OCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 468.22603674g/mol
- どういたいしつりょう: 468.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 13
- 複雑さ: 664
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
(2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1493550-0.5g |
(2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648927-85-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1493550-2500mg |
(2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648927-85-7 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1493550-0.25g |
(2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648927-85-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1493550-1.0g |
(2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648927-85-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1493550-2.5g |
(2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648927-85-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1493550-10.0g |
(2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648927-85-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1493550-1000mg |
(2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648927-85-7 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1493550-50mg |
(2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648927-85-7 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1493550-0.05g |
(2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648927-85-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1493550-0.1g |
(2S)-2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648927-85-7 | 0.1g |
$2963.0 | 2023-06-05 |
(2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid 関連文献
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
(2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acidに関する追加情報
Compound CAS No 2648927-85-7: (2S)-2-3-Ethoxy-4-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}butanamidopentanoic Acid
The compound with CAS No 2648927-85-7, named (2S)-2-3-Ethoxy-4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}butanamidopentanoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an ethoxy substituent, and a pentanoic acid backbone. The stereochemistry at the second carbon atom, denoted by the (2S) configuration, plays a crucial role in its biological activity and selectivity.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging state-of-the-art methodologies such as stereo-selective synthesis and peptide coupling techniques. The presence of the Fmoc group, a well-known protecting group in peptide chemistry, highlights its potential use in peptide synthesis and modification. This group is particularly valuable due to its stability under basic conditions and its ability to be selectively removed under acidic conditions, making it ideal for applications in solid-phase peptide synthesis (SPPS).
One of the most promising applications of this compound lies in its potential as a building block for peptide-based drugs. The ethoxy group introduces additional functional diversity, enhancing the molecule's versatility in forming various bioactive compounds. Recent studies have demonstrated that such compounds can serve as inhibitors of key enzymes involved in disease pathways, such as proteases and kinases. For instance, researchers have explored the use of similar compounds in targeting cancer-related signaling pathways, where they have shown remarkable efficacy in preclinical models.
The pentanoic acid backbone further contributes to the compound's versatility by providing a platform for additional functionalization. This feature is particularly advantageous in drug design, where modularity is essential for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent research has emphasized the importance of such modular designs in developing drugs with improved bioavailability and reduced toxicity.
In terms of synthesis, the compound can be prepared through a multi-step process involving Fmoc protection, alkylation, and peptide coupling. The stereochemistry at the second carbon is typically controlled using chiral resolution techniques or asymmetric induction methods. These methods ensure high enantiomeric excess (ee), which is critical for achieving consistent biological activity.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS (high-resolution mass spectrometry). These analyses confirm the compound's purity and structural integrity, which are essential for its application in biomedical research.
Looking ahead, the compound's unique structure positions it as a valuable tool in drug discovery programs targeting various therapeutic areas. Its ability to serve as a versatile building block makes it an attractive candidate for further exploration in academic and industrial settings. As research continues to uncover new applications for such compounds, their role in advancing medical treatments will undoubtedly grow.
In conclusion, CAS No 2648927-85-7 represents a cutting-edge molecule with immense potential in pharmaceutical development. Its intricate structure, combined with recent advancements in synthetic chemistry and drug design, underscores its significance as a key player in modern biomedical research.
2648927-85-7 ((2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) 関連製品
- 1804640-00-3(2-Bromo-6-cyano-3-(difluoromethyl)pyridine-5-carboxylic acid)
- 2227911-10-4(rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 63014-89-1(2-aminoindolizine-1-carbonitrile)
- 2137812-71-4(Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl-)
- 941924-91-0(2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}acetamide)
- 1934538-65-4(4-(piperidin-4-yl)-1H-pyrazol-5-amine)
- 1211020-15-3(methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate)
- 2228771-90-0(2-methyl-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-ol)
- 2191214-26-1(1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide)
- 1269152-08-0(1-{3-(aminomethyl)phenylmethyl}pyrrolidin-2-one hydrochloride)




